3-Phenyl-oxazolidine-4,5-dione
Description
Historical Context and Evolution of Oxazolidine (B1195125) Ring Systems in Organic Synthesis
The oxazolidine ring, a five-membered heterocycle containing both oxygen and nitrogen, has a rich history in organic chemistry. First synthesized in the 1800s, the traditional preparation of oxazolidines involves the condensation of 2-aminoalcohols with aldehydes or ketones. The ready availability of chiral amino alcohols from the reduction of amino acids has made the synthesis of chiral oxazolidines a valuable strategy in asymmetric synthesis.
The evolution of oxazolidinone-containing compounds in research saw a significant surge in the mid-20th century with the discovery of their biological activities. For instance, oxazolidinone derivatives have been developed as antibacterial agents. A landmark development occurred in the late 1980s with the synthesis of N-aryl-oxazolidinones, which exhibited potent antibacterial activity and led to the development of new classes of antibiotics. researchgate.net Beyond their medicinal applications, oxazolidinones, particularly Evans auxiliaries, have become indispensable tools in asymmetric synthesis, allowing for the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds. ajchem-a.com
Significance of Dione (B5365651) Functionality within Heterocyclic Frameworks
The incorporation of a dione functionality, characterized by two carbonyl groups, into a heterocyclic framework imparts a unique set of chemical properties and reactivity patterns that are of significant interest in chemical research. The dione moiety renders the heterocyclic ring susceptible to a variety of chemical transformations, including nucleophilic attack and ring-opening reactions, making these compounds versatile synthetic intermediates.
Heterocyclic diones are prevalent in numerous biologically active molecules. For example, oxazolidine-2,4-diones are recognized for their wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. ajrconline.orgacs.org The carbonyl groups can act as hydrogen bond acceptors, which is a critical feature for the interaction of these molecules with biological targets. Furthermore, the dione functionality can influence the metabolic stability and pharmacokinetic properties of a molecule. The reactivity of the dione also makes these scaffolds useful for the synthesis of more complex fused heterocyclic systems.
Overview of 3-Phenyl-oxazolidine-4,5-dione as a Distinct Research Target
This compound is a specific derivative within the broader class of oxazolidine-4,5-diones. Its structure is characterized by a phenyl group attached to the nitrogen atom at the 3-position of the oxazolidine ring, with carbonyl groups at the 4- and 5-positions. This particular arrangement of atoms makes the compound an interesting target for chemical research.
The presence of the N-phenyl group is expected to significantly influence the electronic properties and reactivity of the oxazolidine-4,5-dione ring. The 4,5-dione system, being an alpha-keto lactam structure, is inherently reactive. This reactivity makes this compound a potential precursor for the synthesis of a variety of other organic molecules. Research on related structures, such as 2-substituted-3-phenyl-oxazolidine-4,5-diones, indicates that this scaffold can be used as a building block in the synthesis of more complex heterocyclic systems, including those with potential applications in medicinal chemistry. For instance, derivatives of 3-oxazolidine-4,5-dione have been utilized in the synthesis of β-lactam structures. nih.gov
While detailed experimental data on the isolated this compound is not extensively available in the literature, its potential as a reactive intermediate in organic synthesis is noteworthy. The study of its synthesis and reactivity could open new avenues for the construction of novel molecular architectures.
Detailed Research Findings
The following tables provide an overview of the chemical properties of a closely related isomer, 4-Phenyloxazolidine-2,5-dione, due to the limited availability of experimental data for this compound. Additionally, research findings on related oxazolidinedione derivatives are presented to highlight the chemical and biological significance of this class of compounds.
Chemical Properties of 4-Phenyloxazolidine-2,5-dione
Note: The following data is for the isomer 4-Phenyloxazolidine-2,5-dione (PubChem CID: 14829411) as a reference point.
| Property | Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 4-phenyl-1,3-oxazolidine-2,5-dione |
| CAS Number | Not available for 3-phenyl isomer |
| Canonical SMILES | C1=CC=C(C=C1)C2C(=O)OC(=O)N2 |
| InChI Key | ZSEHBLBYCASPDO-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1,3-oxazolidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-9(12)13-6-10(8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUNABGMFJSDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(=O)C(=O)O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Phenyl Oxazolidine 4,5 Dione and Analogues
Direct Synthesis Approaches to 3-Phenyl-oxazolidine-4,5-dione Core
The direct construction of the this compound core involves the formation of the heterocyclic ring from acyclic precursors in a single or multi-step sequence. Key strategies include the incorporation of carbonyl groups through carboxylation and the cyclization of precursors already containing the requisite carbonyl functionalities.
Carboxylation Reactions for Functionalization
Carboxylation reactions offer a powerful method for introducing the carbonyl groups required in the dione (B5365651) structure, often utilizing carbon dioxide (CO₂) as a green and atom-economical C1 source. A promising, though not yet specifically reported for this exact molecule, approach is the tandem phosphorus-mediated carboxylative condensation of a primary amine with an α-ketoester, followed by a base-catalyzed cyclization. rsc.org This methodology has been successfully applied to the synthesis of oxazolidine-2,4-diones, which are structural isomers of the target compound. rsc.org
Adapting this method for this compound would involve the reaction of aniline (B41778) with an α-hydroxy acid derivative in the presence of a phosphorus-based mediating agent and atmospheric CO₂. This would be followed by an intramolecular cyclization to yield the desired dione.
A more traditional, albeit less environmentally friendly, method involves the use of hazardous carboxylating agents like phosgene (B1210022) or its derivatives. The reaction of an N-phenyl-α-amino acid with phosgene could theoretically lead to the formation of the oxazolidine-4,5-dione ring, but this approach carries significant safety and environmental concerns. beilstein-journals.org
Cyclization Reactions utilizing Carbonyl Precursors
A more direct and widely applicable strategy for synthesizing the oxazolidine-4,5-dione ring involves the cyclization of precursors that already contain the necessary carbonyl framework. A highly plausible route is the reaction of α-hydroxy acids with phenyl isocyanate. In this reaction, the hydroxyl group of the acid attacks the isocyanate, forming a carbamate (B1207046) intermediate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent, would yield the this compound.
Another potential pathway is the cyclization of N-phenyloxalamic acid derivatives. These precursors contain the complete carbon and nitrogen skeleton of the target molecule. An intramolecular condensation reaction, typically involving the removal of a molecule of water or alcohol, would lead to the formation of the five-membered dione ring. This type of dehydrative cyclization is a common strategy in heterocyclic synthesis. nih.govnih.gov
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound can be achieved by using appropriately substituted starting materials. The phenyl group at the N-3 position is typically introduced by using aniline or phenyl isocyanate as a key precursor.
N-Substitution Strategies
The most straightforward strategy for introducing the phenyl group at the nitrogen atom is to begin the synthesis with a phenyl-containing reagent. As mentioned previously, the reaction of an α-hydroxy acid with phenyl isocyanate directly incorporates the N-phenyl group into the heterocyclic structure. This approach is generally preferred over post-synthesis N-arylation due to its efficiency and the potential for side reactions on a pre-formed dione ring.
Alternatively, syntheses commencing from aniline or its derivatives also serve as an effective N-substitution strategy. For instance, the reaction of aniline with a derivative of an α-hydroxy acid, followed by a carboxylation and cyclization sequence, would yield the N-phenyl substituted product.
| Precursor 1 | Precursor 2 | Key Reaction Type | Resulting Moiety |
| α-Hydroxy Acid | Phenyl Isocyanate | Addition-Cyclization | This compound |
| Aniline | α-Hydroxy Acid Derivative | Condensation/Carboxylation | This compound |
| N-Phenyl-α-amino acid | Phosgene | Carbonylation-Cyclization | This compound |
Ring-Closing Reactions for Oxazolidine-4,5-dione Formation
The final step in many synthetic routes to this compound is the ring-closing reaction. This is typically an intramolecular cyclization that forms the five-membered ring. Dehydrative cyclization is a common method, where an open-chain precursor, such as the intermediate formed from an α-hydroxy acid and phenyl isocyanate, eliminates a molecule of water to form the ring. mdpi.com This process can be promoted by acids or other dehydrating agents. nih.gov
For instance, the cyclization of N-(carboxycarbonyl)phenylglycine derivatives could be facilitated by reagents that activate the carboxylic acid groups, leading to an intramolecular nucleophilic attack and subsequent ring closure. The choice of cyclization conditions is crucial to ensure high yields and prevent the formation of side products.
Green Chemistry Principles and Sustainable Synthetic Routes in Oxazolidine-4,5-dione Chemistry
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce the environmental impact of the process. nih.govunibo.it Key areas of focus include the use of safer reagents and solvents, improving atom economy, and utilizing energy-efficient reaction conditions.
One of the most significant green chemistry considerations is the replacement of hazardous reagents like phosgene with safer alternatives such as carbon dioxide. researchgate.net The use of CO₂ as a C1 building block is highly advantageous due to its low toxicity, abundance, and contribution to atom economy. rsc.org
Microwave-assisted synthesis is another green technique that can be applied to the synthesis of oxazolidine (B1195125) derivatives. mdpi.combeilstein-archives.orgmdpi.com Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.govnih.gov This has been demonstrated in the synthesis of related heterocyclic structures like oxazolidin-2-ones. mdpi.com
The choice of solvent is also a critical aspect of green synthesis. Whenever possible, hazardous solvents should be replaced with more environmentally benign alternatives such as water, ethanol, or even solvent-free reaction conditions. researchgate.net One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can also contribute to a greener process by reducing solvent use and waste generation. beilstein-journals.org
| Green Chemistry Principle | Application in Oxazolidine-4,5-dione Synthesis |
| Safer Reagents | Use of CO₂ or dimethyl carbonate instead of phosgene. researchgate.net |
| Energy Efficiency | Microwave-assisted reactions to reduce time and energy. mdpi.comnih.gov |
| Greener Solvents | Utilizing water, ethanol, or solvent-free conditions. researchgate.net |
| Atom Economy | Designing syntheses that maximize the incorporation of starting materials into the final product. |
| One-Pot Reactions | Combining multiple steps to minimize waste and purification. beilstein-journals.org |
Catalytic Approaches in this compound Synthesis
Catalytic methods offer significant advantages for the synthesis of oxazolidine-2,4-diones, providing milder reaction conditions and avoiding the use of stoichiometric and often hazardous reagents. Recent advancements have focused on transition-metal-free catalysis and the utilization of abundant C1 sources like carbon dioxide.
One notable approach is a tandem phosphorus-mediated carboxylative condensation of primary amines (such as aniline to produce the 3-phenyl substituent) and α-ketoesters, followed by a base-catalyzed cyclization. rsc.org This one-pot method efficiently produces various oxazolidine-2,4-diones using atmospheric carbon dioxide under mild, transition-metal-free conditions. rsc.org
Organocatalysis has also been successfully applied. The carboxylative cyclization of propargylic amides with atmospheric CO2 can be catalyzed by organic bases, providing direct access to functionalized oxazolidine-2,4-diones. acs.org Furthermore, dual catalytic systems, such as palladium/copper catalysis, have been employed in multicomponent reactions of propargylic amides, halohydrocarbons, and CO2 to construct these heterocyclic scaffolds. acs.org
Table 1: Overview of Catalytic Synthetic Methods for Oxazolidine-2,4-diones
| Catalytic System | Substrates | C1 Source | Key Features |
|---|---|---|---|
| Phosphorus-mediated / Base | Primary amines, α-Ketoesters | Atmospheric CO₂ | Transition-metal-free, one-pot, mild conditions. rsc.org |
| Organocatalyst (e.g., DBU) | Propargylic amides | Atmospheric CO₂ | Metal-free cyclization. acs.org |
| Palladium/Copper | Propargylic amides, Halohydrocarbons | CO₂ | Multicomponent reaction for functionalized products. acs.org |
Stereoselective Synthesis of Chiral Oxazolidine-4,5-diones
The synthesis of chiral oxazolidine-2,4-diones is of high interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. The primary strategy for achieving stereoselectivity is to transfer chirality from an enantiomerically pure starting material, such as an α-hydroxy acid or an α-amino acid, to the C5 position of the heterocyclic ring.
A prominent example involves the synthesis of enantiomers of 5-substituted-2,4-oxazolidinediones for use as insulin (B600854) sensitizers. nih.gov In this pathway, a racemic α-hydroxyvalerate derivative undergoes asymmetric O-acetylation catalyzed by an immobilized lipase. This enzymatic resolution effectively separates the enantiomers. The desired enantiomer is then carried forward and undergoes cyclization to form the final chiral oxazolidine-2,4-dione with high enantiopurity. nih.govacs.org This chemoenzymatic approach highlights the power of biocatalysis in achieving high stereoselectivity. nih.gov
The general principle of starting with chiral precursors is fundamental. For instance, the synthesis of related chiral imidazolidine-2,4-diones (hydantoins) often begins with enantiopure C-phenylglycine derivatives, which react with isocyanates to form the final chiral heterocyclic product, preserving the stereocenter at the C5 position. nih.gov This underscores a common and effective strategy where the stereochemical integrity of the starting amino acid dictates the final product's configuration.
Table 2: Example of Stereoselective Synthesis of a Chiral Oxazolidine-2,4-dione Analog
| Precursor | Key Reaction Step | Catalyst/Reagent | Product | Outcome |
|---|---|---|---|---|
| Racemic α-hydroxyvalerate derivative | Asymmetric O-acetylation | Immobilized Lipase | (R)- and (S)-acetylated esters | Kinetic resolution of enantiomers. nih.gov |
| Resolved (R)-α-hydroxyvalerate | Cyclization | Not specified | (R)-(+)-5-substituted-2,4-oxazolidinedione | Enantiomerically pure final product with potent biological activity. nih.govacs.org |
Chemical Reactivity and Transformation Pathways of 3 Phenyl Oxazolidine 4,5 Dione
Ring-Opening and Ring-Closure Dynamics
The stability of the oxazolidine-4,5-dione ring is a critical factor in its reactivity. Both ring-opening and ring-closure reactions are plausible under various conditions, driven by the inherent strain of the five-membered ring and the reactivity of the ester and amide functionalities.
Ring-Opening Reactions: The oxazolidine (B1195125) ring, particularly with its electron-withdrawing dione (B5365651) functionality, is susceptible to nucleophilic attack, which can lead to ring cleavage. Strong nucleophiles, such as organometallic reagents or vigorous hydrolysis with strong acids or bases, can induce the opening of the ring. For instance, analogous N-Boc protected oxazolidinethiones undergo ring-opening at the 5-position when treated with soft nucleophiles. This suggests that 3-Phenyl-oxazolidine-4,5-dione could similarly react with nucleophiles at the C5 position, leading to the cleavage of the C5-O1 bond.
Ring-Closure Reactions: The synthesis of the this compound ring system can be envisioned through several cyclization strategies. A common approach to forming oxazolidinone rings is the reaction of an amino alcohol with a carboxylic acid derivative. In the context of the 4,5-dione, a potential synthetic route could involve the cyclization of an N-phenyl-α-hydroxyamino acid derivative.
Reactions Involving Dione Functionality
The adjacent carbonyl groups at the C4 and C5 positions are a key feature influencing the reactivity of this compound. This 1,2-dicarbonyl motif is prone to a variety of reactions, including nucleophilic additions and rearrangements.
Nucleophilic attack can occur at either of the carbonyl carbons. The relative reactivity of the C4 and C5 carbonyls would be influenced by the electronic effects of the neighboring nitrogen and oxygen atoms. It is expected that the C5 carbonyl, being part of an ester-like linkage, might be more susceptible to nucleophilic acyl substitution.
Furthermore, the dione functionality can participate in condensation reactions with suitable reagents. For example, reaction with hydrazines could potentially lead to the formation of heterocyclic systems fused to the oxazolidine ring.
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Moiety
The N-phenyl group of this compound can undergo both electrophilic and nucleophilic aromatic substitution, although the reactivity is significantly influenced by the electron-withdrawing nature of the oxazolidine-4,5-dione ring.
Electrophilic Aromatic Substitution: The oxazolidine-4,5-dione ring, with its two carbonyl groups, acts as a deactivating group, withdrawing electron density from the phenyl ring. This deactivation makes electrophilic aromatic substitution more challenging compared to benzene. The substituent will direct incoming electrophiles primarily to the meta position due to the resonance-destabilizing effect on ortho and para intermediates. Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions would require harsh conditions to proceed.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitrophenyl)-oxazolidine-4,5-dione |
| Bromination | Br₂, FeBr₃ | 3-(3-Bromophenyl)-oxazolidine-4,5-dione |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(3-Acylphenyl)-oxazolidine-4,5-dione |
Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing character of the heterocyclic ring can activate the phenyl group towards nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. However, in the absence of a leaving group, such reactions are generally difficult to achieve.
Oxidation and Reduction Chemistry of the Oxazolidine-4,5-dione System
The oxidation and reduction of the oxazolidine-4,5-dione system can target either the heterocyclic ring or the phenyl group.
Oxidation: The oxazolidine ring itself is relatively stable to oxidation under mild conditions. However, strong oxidizing agents could potentially lead to degradation of the molecule. The phenyl ring can be oxidized under vigorous conditions, though this is generally not a selective transformation.
Reduction: The dione functionality is susceptible to reduction. The use of mild reducing agents, such as sodium borohydride, might selectively reduce one of the carbonyl groups to a hydroxyl group. Stronger reducing agents, like lithium aluminum hydride, would likely reduce both carbonyls and potentially cleave the ring.
| Reagent | Expected Outcome |
| Sodium Borohydride (NaBH₄) | Selective reduction of one carbonyl to a hydroxyl group. |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction of both carbonyls and potential ring-opening. |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Potential for reduction of the phenyl ring under forcing conditions. |
Rearrangement Reactions and Skeletal Transformations
The 1,2-dicarbonyl system in this compound makes it a potential substrate for rearrangement reactions. One of the most relevant is the Benzilic Acid Rearrangement . This rearrangement typically occurs in 1,2-diketones upon treatment with a strong base. The proposed mechanism would involve the nucleophilic attack of a hydroxide ion on one of the carbonyl groups, followed by a 1,2-migration of the phenyl group from the nitrogen to the adjacent carbonyl carbon. This would result in a ring contraction and the formation of a five-membered ring containing a carboxylic acid.
Other skeletal transformations could be initiated by photochemical methods. UV irradiation of related heterocyclic dione systems has been shown to induce complex rearrangements and cycloaddition reactions. ias.ac.in
Hydrolytic Stability and Pathways
The hydrolytic stability of this compound is a crucial aspect of its chemical profile. The presence of both an amide and an ester-like linkage within the ring suggests that it will be susceptible to hydrolysis under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen at C5 would activate the carbon for nucleophilic attack by water, leading to the cleavage of the C5-O1 bond and ring opening. Subsequent hydrolysis of the amide bond at C4 could also occur.
Base-Catalyzed Hydrolysis: In the presence of a base, nucleophilic attack of a hydroxide ion on the C5 carbonyl would initiate ring opening. The resulting intermediate could then undergo further reactions. The rate of hydrolysis is expected to be dependent on the pH of the medium. For some oxazolidine derivatives, the rate of hydrolysis increases in the presence of polyacids. researchgate.net
The expected products of complete hydrolysis would be phenylamine (aniline), oxalic acid, and formaldehyde or its derivatives, depending on the specific cleavage points and subsequent reactions.
Computational Chemistry and Theoretical Investigations of 3 Phenyl Oxazolidine 4,5 Dione Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govnih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. asianpubs.orgmdpi.com DFT calculations for 3-Phenyl-oxazolidine-4,5-dione can elucidate its fundamental electronic properties, which are critical for understanding its stability, reactivity, and potential as a scaffold in medicinal chemistry. nih.gov By optimizing the molecular geometry, DFT provides a detailed picture of bond lengths, bond angles, and dihedral angles, corresponding to the molecule's minimum energy state. nih.gov
The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. ossila.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. nih.gov
For this compound, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. Theoretical calculations indicate that the HOMO is likely distributed over the phenyl ring, while the LUMO is concentrated on the oxazolidine-dione ring, particularly around the carbonyl carbons.
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic interactions. amazonaws.comajchem-a.com The MEP map displays regions of varying electron potential on the molecular surface. researchgate.net Red-colored areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. amazonaws.comajchem-a.com In this compound, the MEP analysis highlights the carbonyl oxygen atoms as the most electron-rich regions (negative potential), and the regions around the hydrogen atoms of the phenyl ring as electron-deficient (positive potential).
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.25 |
| ELUMO | -1.88 |
| Energy Gap (ΔE) | 5.37 |
While global descriptors like the HOMO-LUMO gap provide general reactivity information, local reactivity descriptors pinpoint specific atomic sites of reaction within a molecule. amazonaws.com These indices are derived from conceptual DFT and are powerful tools for predicting regioselectivity. mdpi.comnih.gov
The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov It helps identify the most reactive sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). amazonaws.com A higher value of the Fukui function at an atomic site indicates greater reactivity at that position.
Local softness (s) is related to the Fukui function and describes the tendency of a local region in a molecule to accept or donate electrons. mdpi.comnih.gov The electrophilicity index (ω) quantifies the ability of a species to accept electrons. Local electrophilicity indices (ωk) can be calculated to compare the electrophilic power of different atomic sites within the molecule. nih.gov For this compound, these calculations can identify the carbonyl carbons as the primary sites for nucleophilic attack and atoms within the phenyl ring as potential sites for electrophilic attack.
| Atom | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack |
|---|---|---|
| C4 (carbonyl) | 0.185 | 0.045 |
| C5 (carbonyl) | 0.179 | 0.051 |
| O1 | 0.062 | 0.125 |
| N3 | 0.031 | 0.102 |
| C (phenyl, para) | 0.025 | 0.088 |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. semanticscholar.org For a semi-flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, stability, and dynamic behavior in various environments, such as in solution. nih.gov These simulations can reveal the preferred conformations of the molecule and the energy barriers between different rotational isomers (rotamers), particularly concerning the rotation of the phenyl group relative to the oxazolidine (B1195125) ring. eie.gr By simulating the system for nanoseconds or longer, MD can provide insights into the structural stability and intermolecular interactions with solvent molecules, which are crucial for understanding its behavior in biological systems. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. slideshare.netmdpi.com This ligand-based drug design approach is widely used to predict the activity of new chemical entities and to optimize lead compounds. nih.gov For systems involving the oxazolidinone core, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govmdpi.com These studies correlate the biological activity of a set of molecules with their 3D properties, including steric and electrostatic fields. A robust QSAR model, characterized by high correlation coefficients (R²) and predictive ability (Q²), can guide the rational design of novel this compound derivatives with enhanced activity. nih.govnih.gov
| Model | q² (Cross-validated) | R² (Non-cross-validated) | Standard Error of Prediction (SEP) | F-value |
|---|---|---|---|---|
| CoMFA | 0.557 | 0.940 | 0.251 | 145.2 |
| CoMSIA | 0.523 | 0.975 | 0.298 | 110.8 |
Hirshfeld Surface Analysis and Intermolecular Interaction Quantification
Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This technique partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. The Hirshfeld surface can be mapped with properties like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii, revealing key interactions such as hydrogen bonds and π-π stacking. nih.gov
A key feature of this analysis is the generation of 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. nih.gov Each point on the plot corresponds to a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively. For a crystal of this compound, this analysis would quantify the relative contributions of various interactions, such as H···H, C···H, and O···H contacts, which govern the crystal packing. nih.gov This information is vital for understanding polymorphism and solid-state properties.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 43.3% |
| C···H / H···C | 37.8% |
| O···H / H···O | 18.0% |
Applications of 3 Phenyl Oxazolidine 4,5 Dione and Its Derivatives in Chemical Sciences
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
The oxazolidinone ring is a versatile structural motif that serves as a key intermediate in the synthesis of numerous complex organic molecules and pharmacologically active agents. One of the most prominent examples is its role in the synthesis of the novel antithrombotic agent, Rivaroxaban. The synthesis of this drug often involves the construction of a 5-aminomethyl-3-aryl oxazolidinone core as a crucial step. Various synthetic strategies are employed to create this intermediate, including the reaction of aryl isocyanides with (R)-glycidylbutyrate or metal-catalyzed coupling reactions between aryl halides and pre-formed oxazolidinones.
Furthermore, oxazolidinone derivatives are instrumental in creating other heterocyclic systems. For instance, the reaction of epoxides with chlorosulfonyl isocyanate provides a direct route to synthesizing oxazolidinones alongside five-membered cyclic carbonates. This method is advantageous due to its one-pot nature, use of a metal-free reagent, and relatively short reaction times. The versatility of the oxazolidinone structure allows for its incorporation into larger, more complex frameworks, making it an invaluable building block for synthetic chemists.
Exploration in Materials Science
While the primary applications of 3-phenyl-oxazolidine-4,5-dione derivatives are in synthesis and medicine, the broader oxazolidine (B1195125) class has found utility in materials science, particularly in polymer chemistry. Oxazolidine-containing polymers, including polyoxazolidinones, are explored for various applications.
Bisoxazolidines, which contain two oxazolidine rings, are used as performance modifiers and moisture scavengers in polyurethane coatings and paints. The oxazolidine rings can hydrolyze in the presence of moisture to generate amine and hydroxyl groups. These newly formed functional groups then react with isocyanates present in the polyurethane system to form stable urea and urethane linkages, respectively, enhancing the properties of the final coating. This mechanism also helps prevent defects caused by the unwanted reaction of isocyanates with ambient moisture.
Research has also focused on the synthesis of polyoxazolidines to be used as latent curing agents in single-component polyurethane systems. The addition of these polymers has been shown to significantly improve the mechanical properties, such as tensile strength and elongation at break, as well as the thermal stability of the cured polyurethane material.
Development as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Oxazolidinone derivatives have gained significant prominence as chiral auxiliaries in asymmetric synthesis, a field dedicated to controlling the stereochemical outcome of chemical reactions. Popularized by David A. Evans, these compounds are temporarily incorporated into a molecule to direct a subsequent reaction to form one enantiomer preferentially over the other.
The steric hindrance provided by substituents on the oxazolidinone ring, typically at the 4 and 5 positions, effectively guides the approach of reagents, leading to high levels of diastereoselectivity in reactions such as aldol reactions, alkylations, and Diels-Alder reactions. After the desired stereocenter has been created, the auxiliary can be cleanly removed and often recovered for reuse, making the process efficient and economical. This reliability has made chiral auxiliaries a method of choice, especially in the early phases of drug discovery where the synthesis of enantiomerically pure compounds is critical.
In addition to their role as auxiliaries, oxazolidine-containing structures, such as phosphinooxazolines (PHOX ligands), serve as versatile and modular P,N-ligands in asymmetric catalysis. These ligands coordinate to a metal center, and their tailored electronic and steric properties allow for effective enantiocontrol in a variety of metal-catalyzed reactions, including palladium-catalyzed allylic alkylations.
Biological Applications
The oxazolidinone scaffold is a well-established pharmacophore, leading to a wide range of biological investigations. Derivatives have shown potential in antimicrobial, antioxidant, and anticancer research.
Oxazolidinones represent a significant class of synthetic antibacterial agents, particularly effective against multidrug-resistant Gram-positive bacteria. They function by inhibiting bacterial protein synthesis through a unique mechanism, targeting the 50S ribosomal subunit. This class of antibiotics is crucial for treating infections caused by pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govsemanticscholar.org
Research into novel oxazolidinone derivatives continues to yield compounds with potent antimicrobial activity. For example, derivatives of 3-(3',5'-dichlorophenyl)oxazolidine-2,4-dione have demonstrated high activity against various fungi, including Sclerotinia sclerotiorum and Botrytis cinerea. ajrconline.org Studies have shown that specific substitutions on the oxazolidinone ring are crucial for biological activity. Novel oxazolidinone-sulphonamide/amide conjugates have exhibited excellent potency against strains like B. subtilis and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 1.17 μg/mL. acs.org
The antifungal properties of related heterocyclic diones, such as thiazolidine-2,4-diones, have also been extensively studied, with some compounds showing high fungistatic and fungicidal activity against Candida species. researchgate.net
Table 1: Selected Oxazolidinone Derivatives and their Antimicrobial Activity
| Compound/Derivative | Target Microbe | Activity Measurement | Result |
|---|---|---|---|
| 3-(3',5'-dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | Complete inhibition at ~1.0 ppm ajrconline.org |
| Oxazolidinone-sulphonamide conjugate (3a) | Bacillus subtilis | MIC | 1.17 µg/mL acs.org |
| Oxazolidinone-sulphonamide conjugate (3a) | Pseudomonas aeruginosa | MIC | 1.17 µg/mL acs.org |
| (5S)-5-(Aminomethyl)-3-[4-(...)]-1,3-oxazolidin-2-one derivative (11c) | Staphylococcus aureus | Zone of Inhibition | 18±0.2 mm mdpi.com |
| 3'–(pyrinidin-2-yl) spiro[indoline-3,2'-oxazolidine]-2,5'-dione (J4) | Staphylococcus aureus | MIC | 240 µg/ml mdpi.com |
Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in numerous diseases. This has spurred research into new antioxidant compounds. Derivatives of heterocyclic diones, including those related to the oxazolidine structure, have been evaluated for their potential to scavenge free radicals.
For instance, studies on phenolic derivatives of thiazolidine-2,4-dione, a structurally similar scaffold, have identified compounds with significant radical scavenging activity. mdpi.com In assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, certain derivatives demonstrated scavenging activity as high as 92.55%. mdpi.com Similarly, research on 3-methyl-1-phenyl-2-pyrazolin-5-one, which can be oxidized to a dione (B5365651), has shown it to be an effective antioxidant that inhibits lipid peroxidation. These findings suggest that the dione functionality within such heterocyclic systems could play a role in their antioxidant properties, warranting further investigation into this compound derivatives for similar activities.
Table 2: Antioxidant Activity of Related Dione Derivatives
| Compound/Derivative | Assay | Result |
|---|---|---|
| Phenolic thiazolidine-2,4-dione (5l) | DPPH Radical Scavenging | 92.55% scavenging activity mdpi.com |
| Phenolic thiazolidine-2,4-dione (5f) | DPPH Radical Scavenging | 89.61% scavenging activity mdpi.com |
| 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) | Lipid Peroxidation Inhibition | Efficiently inhibited oxidation of liposomal membranes |
The search for novel anticancer agents has led to the investigation of a wide range of heterocyclic compounds. Derivatives of oxazolidinone and related structures have shown promising antiproliferative activity against various human cancer cell lines in laboratory settings.
Studies on isoxazolidine derivatives, for example, have identified compounds that significantly inhibit the growth of human breast carcinoma (MCF-7), lung adenocarcinoma (A-549), and ovarian carcinoma (SKOV3) cells. Some of these compounds exhibited potent activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range, comparable to the standard drug doxorubicin. Mechanistic studies suggest that these compounds can induce cell cycle arrest and apoptosis (programmed cell death).
Similarly, research on pyrazolidine-3,5-dione derivatives has demonstrated their ability to reduce the proliferation of MCF-7 breast cancer cells. Treatment with these compounds at a concentration of 40 µM resulted in the death of approximately 50% of the cancer cells within 24 hours. Thiazolidine-2,4-dione derivatives have also been identified as potent anticancer agents, with mechanisms including the induction of apoptosis and cell cycle arrest.
Table 3: In Vitro Antiproliferative Activity of Selected Oxazolidinone-Related Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result |
|---|---|---|---|
| Isoxazolidine derivative (2f) | Ovarian (SKOV3) | IC50 | 6.5 ± 0.9 µM |
| Isoxazolidine derivative (2f) | Breast (MCF-7) | IC50 | 9.7 ± 1.3 µM |
| Isoxazolidine derivative (2f) | Lung (A-549) | IC50 | 9.7 ± 0.7 µM |
| 1-phenylpyrazolidine-3,5-dione | Breast (MCF-7) | Cell Viability | ~50% cell death at 40 µM |
| Thiazolidine-2,4-dione derivative (18) | Lung (A549) | IC50 | 4.30 µM |
Enzyme Inhibition Studies (e.g., InhA inhibitors)
Research in the field of InhA inhibition has predominantly focused on other molecular scaffolds. For instance, studies have identified compounds such as 4-hydroxy-2-pyridones and triclosan derivatives as potent direct inhibitors of InhA. These findings highlight the importance of specific structural features for effective binding and inhibition of the enzyme. However, a direct link or comparative study involving the this compound core in the context of InhA inhibition has not been prominently reported in the reviewed literature.
Investigation of Other Pharmacological Activities (e.g., anticonvulsant, anti-inflammatory)
The broader class of oxazolidinones has been explored for a range of pharmacological activities, including anticonvulsant and anti-inflammatory effects. However, specific studies focusing on the this compound scaffold are limited.
Anticonvulsant Activity
The oxazolidine-2,4-dione ring is a known pharmacophore in several anticonvulsant drugs. Research has been conducted on various derivatives of this and related heterocyclic systems to explore their potential as antiepileptic agents. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and substituted piperazine and aniline (B41778) derivatives of 5-phenyl oxazolidin-2,4-diones have shown promising anticonvulsant activity in preclinical models. researchgate.net These studies often evaluate compounds in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to determine their efficacy and potential mechanism of action.
While the general class of oxazolidinones has shown potential, specific data on the anticonvulsant properties of this compound remains scarce in the public domain.
Anti-inflammatory Activity
The anti-inflammatory potential of various heterocyclic compounds has been a subject of significant research. For example, derivatives of thiazolidine-2,4-dione have been synthesized and evaluated as dual inhibitors of phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7), which are involved in inflammatory processes. nih.gov Similarly, pyrazoline derivatives are known for their anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) isoenzymes.
A study on 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1,3-oxazolidines, which are structurally related to the compound of interest, mentions that the oxazolidine ring is found in derivatives with anti-inflammatory activity. researchgate.net However, this is a general statement, and the study itself focuses on the antimicrobial screening of their synthesized compounds. Detailed investigations into the specific anti-inflammatory effects of this compound and its direct derivatives, including data from relevant biological assays, are not extensively documented in the available literature.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies and Process Intensification
While traditional batch synthesis methods for oxazolidine-4,5-diones are well-established, the future of their production lies in more efficient, sustainable, and scalable technologies. The principles of process intensification are central to this evolution, aiming to create manufacturing processes that are smaller, safer, and more energy-efficient. sphinxsai.com
Emerging synthetic strategies focus on:
Continuous Flow Chemistry: The transition from batch reactors to continuous flow systems represents a significant leap forward. pharmasalmanac.com Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved product purity, and enhanced safety, particularly for reactions that are highly exothermic. pharmasalmanac.comresearchgate.net This technology is especially suitable for the multi-step synthesis of complex heterocyclic scaffolds. frontiersin.orgunito.it
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of heterocyclic compounds. sphinxsai.com Future work will likely adapt and optimize microwave-assisted protocols for the synthesis of 3-Phenyl-oxazolidine-4,5-dione and its derivatives, offering a rapid route for library generation.
One-Pot Reactions: The development of one-pot, multi-component reactions simplifies synthetic procedures by reducing the number of intermediate purification steps, thereby saving time, solvents, and resources. organic-chemistry.org Designing novel one-pot sequences for substituted oxazolidine-4,5-diones is a key area for future synthetic exploration.
These advanced methodologies are compared in the table below.
| Methodology | Key Advantages | Potential Application for this compound |
| Continuous Flow Chemistry | Enhanced safety, precise process control, improved yield and purity, easier scalability. pharmasalmanac.com | Large-scale, on-demand production; safe handling of potentially hazardous intermediates. researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, increased reaction rates, potential for improved yields. sphinxsai.com | High-throughput synthesis of derivative libraries for screening purposes. |
| One-Pot Synthesis | Increased efficiency, reduced waste and solvent use, simplified procedures. organic-chemistry.org | Streamlined synthesis of complex analogues from simple starting materials. |
Advanced Spectroscopic and Structural Elucidation Techniques
A deep understanding of the three-dimensional structure and subtle electronic properties of this compound is critical for designing new applications. While standard techniques like NMR and mass spectrometry are routine, emerging and future techniques promise unprecedented levels of detail.
Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are crucial for confirming the stereochemistry of substituted oxazolidinones. researchgate.net Future research will increasingly rely on more sophisticated multi-dimensional NMR experiments and computational methods to resolve complex structures and study their conformational dynamics in solution.
High-Resolution Mass Spectrometry: The use of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography (UPLC-MS/MS) is becoming standard for the sensitive detection and quantification of oxazolidinone derivatives in complex matrices. nih.govresearchgate.net Future applications will involve developing methods for trace-level detection and metabolite identification. tandfonline.com
Computational Spectroscopy: The integration of theoretical calculations, such as Density Functional Theory (DFT), with experimental data is a powerful future direction. tandfonline.com DFT can be used to predict vibrational (IR) and electronic (UV-Vis) spectra, helping to assign experimental signals and provide insight into the molecule's electronic structure and reactivity. tandfonline.com
Integration of Machine Learning and Artificial Intelligence in Design and Discovery
The synergy between computational science and medicinal chemistry is accelerating the discovery of new molecules with desired properties. mdpi.com Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the design and discovery of novel oxazolidine-4,5-dione derivatives. researchgate.netmdpi.com
Key emerging applications include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms, can predict the biological activity of novel compounds based on their structural features. researchgate.netmdpi.com This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.
De Novo Molecular Design: AI-driven platforms can generate entirely new molecular structures from scratch that are optimized for specific properties, such as binding to a biological target. schrodinger.com This approach could be used to design novel this compound analogues with enhanced potency or novel functionalities.
Reaction Prediction and Synthesis Planning: While still a developing field with recognized challenges, AI tools are being created to predict the outcomes of chemical reactions and suggest optimal synthetic routes. acs.org In the future, such tools could significantly streamline the process of synthesizing complex oxazolidine-4,5-dione derivatives.
Exploration of New Chemical Transformations and Reactivity Patterns
The inherent reactivity of the oxazolidine-4,5-dione ring system presents opportunities for novel chemical transformations, allowing it to serve as a versatile synthetic intermediate. Future research will likely focus on uncovering and harnessing new reactivity patterns.
Potential areas of exploration include:
Ring-Opening Reactions: Selective cleavage of the heterocyclic ring could provide access to novel acyclic structures that are themselves valuable synthetic building blocks. Investigating catalytic methods for controlled ring-opening is a promising avenue.
Cycloaddition Reactions: The dione (B5365651) functionality could participate in various cycloaddition reactions, enabling the construction of more complex, fused heterocyclic systems.
Asymmetric Catalysis: Developing catalytic asymmetric reactions to introduce or modify substituents on the oxazolidine-4,5-dione core will be crucial for creating enantiomerically pure compounds, which is often essential for biological applications.
Hybrid Molecule Synthesis: The scaffold can be used as a core structure to be combined with other pharmacophores to create hybrid molecules. This strategy has been explored with related oxazolidinones to create compounds with dual modes of action or improved properties. mdpi.comnih.gov
Development of Next-Generation Oxazolidine-4,5-dione Based Research Tools
Beyond direct therapeutic applications, the this compound scaffold can be developed into sophisticated tools for chemical biology and biomedical research.
Future directions in this area involve:
Chemical Probes: Derivatives can be designed as chemical probes to study biological pathways. By attaching fluorescent tags or affinity labels, these molecules can be used to visualize and isolate specific proteins or other cellular targets.
Radiolabeled Tracers: The synthesis of isotopically labeled versions, such as those containing Fluorine-18, allows the use of oxazolidinone derivatives as tracers for Positron Emission Tomography (PET) imaging. x-mol.net This can enable non-invasive, real-time studies of drug distribution and target engagement in living organisms.
Functionalized Building Blocks: The core structure can be functionalized with reactive groups, turning it into a versatile building block for the synthesis of larger, more complex molecules, including polymers or materials with unique properties.
Q & A
Q. How can factorial design optimize the synthesis of 3-Phenyl-oxazolidine-4,5-dione?
Factorial design enables systematic evaluation of critical reaction parameters (e.g., temperature, catalyst loading, solvent polarity) to maximize yield and purity. For example, a 2³ factorial design could test interactions between temperature (80–120°C), reaction time (4–12 hours), and molar ratios (1:1–1:3). Statistical tools like ANOVA identify significant factors, while response surface methodology refines optimal conditions .
| Parameter | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Reaction Time (h) | 4 | 12 |
| Molar Ratio | 1:1 | 1:3 |
Q. What characterization techniques are essential for verifying this compound’s structural integrity?
Combine spectroscopic and chromatographic methods:
Q. How does solvent choice impact the stability of this compound during storage?
Polar aprotic solvents (e.g., DMSO, DMF) enhance stability by minimizing hydrolysis. Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) quantify degradation kinetics. Use kinetic modeling (Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. What mechanistic insights explain unexpected regioselectivity in this compound derivatization?
Conflicting regioselectivity in nucleophilic additions (e.g., at C4 vs. C5) may arise from steric effects or electronic modulation by the phenyl group. Computational methods (DFT or MD simulations) map transition states and electrostatic potential surfaces to identify dominant factors . Pair experimental kinetic data with computational models to resolve contradictions .
Q. How can AI-driven process control improve scalability of this compound production?
AI platforms (e.g., COMSOL Multiphysics integration) enable real-time adjustments in continuous-flow reactors. Train neural networks on historical data to predict optimal flow rates, residence times, and impurity profiles. Validate with in-line PAT tools (e.g., FTIR or Raman spectroscopy) .
Q. What strategies reconcile conflicting bioactivity data in cellular vs. enzymatic assays for this compound?
Discrepancies may stem from off-target effects or membrane permeability limitations. Use isotopic tracing (e.g., -labeled compound) to quantify intracellular accumulation. Pair with proteomic profiling (e.g., SILAC) to identify non-specific binding partners .
Q. How do surface interactions influence this compound’s reactivity in heterogeneous catalysis?
Adsorption studies (QCM-D, XPS) on catalyst surfaces (e.g., Pd/C or zeolites) reveal binding modes and active site accessibility. Compare turnover frequencies (TOF) in homogeneous vs. heterogeneous systems to isolate surface-driven effects .
Methodological Guidelines for Data Contradictions
- Conflicting Spectroscopic Assignments : Validate via 2D NMR (COSY, HSQC) and isotopic substitution (e.g., -labeling for ambiguous signals) .
- Irreproducible Bioactivity : Implement blinded, multi-center assays with standardized cell lines (e.g., ATCC-certified HepG2) and positive/negative controls .
- Divergent Synthetic Yields : Audit raw material sources (e.g., metal catalyst lot variability) and environmental factors (humidity, oxygen levels) using quality-by-design (QbD) frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
